Studies have investigated the potential of brevifolincarboxylic acid as an antioxidant. Research published in "Natural Product Research" demonstrates its ability to scavenge free radicals, indicating its potential for applications in preventing oxidative stress-related conditions [].
Brevifolincarboxylic acid is a phenolic compound with the chemical formula C₁₃H₈O₈, classified within the isocoumarin family. It has been identified in various plant species, including Dichroa chrysantha, Combretum indicum, and Phyllanthus virgatus . This compound exhibits significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects .
Brevifolincarboxylic acid, like other carboxylic acids, can undergo several typical reactions:
These reactions highlight its acidic nature and potential for forming various derivatives.
Brevifolincarboxylic acid exhibits notable biological activities, primarily:
The synthesis of brevifolincarboxylic acid can be achieved through various methods:
Specific synthetic routes are often proprietary or detailed in specialized literature.
Brevifolincarboxylic acid has several applications:
Studies have focused on the interactions of brevifolincarboxylic acid with various biological systems:
These studies are critical for understanding its mechanisms of action and potential therapeutic uses.
Brevifolincarboxylic acid shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Chebulic Acid | Phenolic | Antioxidant, anticancer | Found in Euphorbia hirta |
Gallic Acid | Phenolic | Antioxidant, antimicrobial | Commonly found in various plants |
Caffeic Acid | Phenolic | Anti-inflammatory, antioxidant | Found in coffee and many herbs |
Brevifolincarboxylic acid is unique due to its specific inhibitory effects on α-glucosidase and its presence in less common plant species. This positions it as a valuable compound for both pharmaceutical development and research into natural products with health benefits.
Brevifolincarboxylic acid is a polycyclic organic compound with the molecular formula C₁₃H₈O₈ and a molecular weight of 292.20 grams per mole [1] [2]. The compound belongs to the class of isocoumarins and derivatives, characterized by a polycyclic structure containing an isochromane which bears a ketone at the carbon C1 position [3]. This compound exhibits a complex tricyclic framework consisting of a cyclopenta[c]isochromene core structure with multiple hydroxyl and carbonyl functional groups [1].
The structural framework of brevifolincarboxylic acid features three hydroxyl groups positioned at the 7, 8, and 9 positions of the aromatic ring system, two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1 [1] [4]. The compound displays a density of 2.0 ± 0.1 grams per cubic centimeter and a melting point of 250 degrees Celsius [5]. The boiling point is reported as 758.5 ± 60.0 degrees Celsius at 760 millimeters of mercury [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₈O₈ | PubChem [1] |
Molecular Weight (g/mol) | 292.20 | PubChem [1] |
CAS Number | 18490-95-4 | ChemSpider [6] |
Melting Point (°C) | 250 | ChemSrc [5] |
Boiling Point (°C at 760 mmHg) | 758.5 ± 60.0 | ChemSrc [5] |
Density (g/cm³) | 2.0 ± 0.1 | ChemSrc [5] |
Flash Point (°C) | 296.2 ± 26.4 | ChemSrc [5] |
Solubility in DMSO | Soluble | Cayman Chemical [7] |
Appearance | Yellow to brown solid | MedChemExpress [2] |
Storage Temperature (°C) | -20 | Carl Roth [8] |
The compound exhibits solubility in dimethyl sulfoxide and appears as a yellow to brown solid at room temperature [2] [7]. For optimal stability, brevifolincarboxylic acid requires storage at minus 20 degrees Celsius with protection from light [8] [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid [1] [9]. An alternative IUPAC nomenclature designation is 7,8,9-Trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylic acid [1] [6].
The compound is commonly known by several synonymous designations in chemical databases and literature [1] [6]. The Chemical Abstracts Service has assigned the registry number 18490-95-4 to this compound [1] [6]. Additional systematic nomenclature includes the designation as Cyclopenta[c] [3]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo- [4] [2].
Type | Name/Identifier |
---|---|
IUPAC Name | 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid [1] |
Alternative IUPAC Name | 7,8,9-Trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylic acid [1] |
Common Name | Brevifolincarboxylic acid [1] |
Chemical Name | Cyclopenta[c] [3]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo- [4] |
Systematic Name | 1,2,3,5-Tetrahydro-7,8,9-trihydroxy-3,5-dioxocyclopenta[c] [3]benzopyran-1-carboxylic acid [4] |
MeSH Entry Term | 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta(c)isochromene-1-carboxylic acid [1] |
ChEBI ID | CHEBI:228853 [1] |
ChEMBL ID | CHEMBL5278759 [1] |
HMDB ID | HMDB0303676 [1] |
International chemical database identifiers include ChEBI:228853, ChEMBL5278759, and HMDB0303676 [1]. The Medical Subject Headings entry term designates the compound as 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta(c)isochromene-1-carboxylic acid [1].
Nuclear magnetic resonance spectroscopic analysis of brevifolincarboxylic acid has been conducted using both proton and carbon-13 techniques [10] [11]. The one-dimensional proton nuclear magnetic resonance spectrum has been recorded and assigned, providing detailed structural elucidation of the compound [11]. Carbon-13 nuclear magnetic resonance spectroscopic data has been obtained and analyzed, confirming the structural assignments of all carbon environments within the molecule [10] [11].
Carbonyl stretching vibrations appear in the expected regions for both the carboxylic acid and ketone functionalities [14]. The carboxylic acid carbonyl stretch is typically observed around 1710 wavenumbers, while the ketone carbonyls appear at slightly higher frequencies [14]. The presence of multiple hydroxyl groups results in characteristic broad absorptions due to intermolecular hydrogen bonding interactions [14].
Ultraviolet-visible spectroscopic detection has been employed in analytical separations, with monitoring conducted at 272 nanometers [10]. This wavelength corresponds to characteristic electronic transitions within the conjugated aromatic system of the compound [10]. The ultraviolet absorption properties are consistent with the extended conjugation present in the tricyclic aromatic framework [15] [16].